molecular formula C8H9ClF2N2O2 B2604283 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946818-67-2

3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid

Cat. No. B2604283
CAS RN: 1946818-67-2
M. Wt: 238.62
InChI Key: FQARWNDLXMJMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid” include its molecular formula (C8H9ClF2N2O2) and molecular weight (238.62). More detailed properties like melting point, boiling point, and density were not found in the available resources.

Safety And Hazards

The safety and hazards associated with “3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid” are not specified in the available resources. As it is used for research purposes only, it is likely that standard laboratory safety procedures should be followed when handling this compound.

Future Directions

The field of difluoromethylation, which includes compounds like “3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid”, has seen recent advances and is an active area of research . The development of novel difluoromethylation reagents has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . It is expected that many novel applications of difluoromethylated compounds will be discovered in the future .

properties

IUPAC Name

3-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c1-4-6(9)7(8(10)11)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQARWNDLXMJMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid

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